p-Chlorophenyl chloromethyl sulfone
Overview
Description
p-Chlorophenyl chloromethyl sulfone: This compound is a sulfone derivative that contains a chlorine and a chloromethyl group attached to a benzene ring.
Mechanism of Action
Target of Action
Related compounds such as chlorphenesin and parachlorophenol have been shown to act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It’s known that related compounds like Chlorphenesin and Parachlorophenol act in the CNS . The major mode of action of chlorophenols is the uncoupling of oxidative phosphorylation .
Biochemical Pathways
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials .
Pharmacokinetics
Related compounds like chlorphenesin are rapidly and completely absorbed . The metabolism of Chlorphenesin is hepatic, with 85% of a dose excreted within 24 hours as the glucuronide metabolite .
Result of Action
Sulfones are known to be versatile synthetic intermediates in organic chemistry, and molecules bearing a sulfone unit have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .
Action Environment
It’s known that the stability of related compounds can be influenced by factors such as moisture .
Biochemical Analysis
Biochemical Properties
p-Chlorophenyl chloromethyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with microsomal enzymes, which are involved in the metabolism of endogenous and exogenous substances. The compound induces microsomal enzyme proliferation, leading to increased rates of biotransformation of various chemicals . This interaction enhances the clearance of exogenous organic substances and may contribute to toxicologic tolerance to repeated exposures.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce enzyme activity, leading to changes in metabolic processes within the cell . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to microsomal enzymes, leading to their activation and subsequent increase in metabolic activity . This activation results in the enhanced clearance of various chemicals from the body. Additionally, this compound can inhibit certain enzymes, leading to alterations in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and undergoes degradation, which can influence its long-term effects on cellular function. Studies have shown that the compound’s activity can persist for several days, with gradual degradation over time . Long-term exposure to this compound can lead to sustained changes in enzyme activity and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces enzyme activity and enhances metabolic processes. At higher doses, it can exhibit toxic or adverse effects, including liver toxicity and alterations in cellular function . Threshold effects have been observed, where the compound’s impact on enzyme activity and metabolism becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidation and conjugation reactions. The compound undergoes S-oxidation and ring-oxidation, leading to the formation of metabolites that are further conjugated with sulfate or glucuronide . These metabolic pathways enhance the clearance of the compound from the body and contribute to its overall pharmacokinetic behavior.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can localize to specific cellular compartments, where it exerts its effects on enzyme activity and metabolism . Its distribution within tissues can influence its overall pharmacological and toxicological properties.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with specific enzymes and proteins, leading to changes in cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenyl chloromethyl sulfone typically involves the chloromethylation of p-chlorophenyl sulfone. This can be achieved through the reaction of p-chlorophenyl sulfone with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Chlorophenyl chloromethyl sulfone can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of sulfides.
Substitution: The chloromethyl group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: p-Chlorophenyl chloromethyl sulfone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: Its unique chemical structure allows for the design of novel drug candidates.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Comparison with Similar Compounds
p-Chlorophenyl sulfone: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
p-Chlorophenyl methyl sulfone: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness: p-Chlorophenyl chloromethyl sulfone is unique due to the presence of both the chloromethyl and sulfone groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-chloro-4-(chloromethylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOGOJANGOKVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208154 | |
Record name | 1-Chloro-4-((chloromethyl)sulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5943-04-4 | |
Record name | 1-Chloro-4-[(chloromethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5943-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-((chloromethyl)sulphonyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005943044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauseto-Neu | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-4-((chloromethyl)sulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-[(chloromethyl)sulphonyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chlorophenyl chloromethyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5L6B8BQ2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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